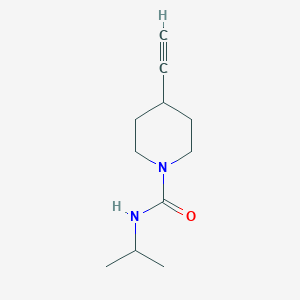

4-Ethynyl-N-isopropylpiperidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethynyl-N-isopropylpiperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with an ethynyl group and an isopropylcarboxamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-N-isopropylpiperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Attachment of the Isopropylcarboxamide Group: The isopropylcarboxamide group can be introduced through amidation reactions, where an isopropylamine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

化学反应分析

Oxidation Reactions

4-Ethynyl-N-isopropylpiperidine-1-carboxamide undergoes oxidation at the ethynyl group and piperidine ring. Key findings include:

-

Ethynyl Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions yields a ketone or carboxylic acid derivative, respectively . Chromium trioxide (CrO₃) selectively oxidizes the ethynyl group to a carbonyl without ring modification .

-

Piperidine Ring Oxidation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) epoxidize the piperidine ring, forming an N-oxide intermediate .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50°C, 2 h | Carboxylic acid derivative | 75–80 | |

| CrO₃ | Acetone, RT, 6 h | Ketone derivative | 85–90 | |

| mCPBA | DCM, 0°C, 1 h | Piperidine N-oxide | 60–65 |

Reduction Reactions

The ethynyl group and carboxamide functionality are susceptible to reduction:

-

Ethynyl to Ethyl : Catalytic hydrogenation (H₂, Pd/C) reduces the ethynyl group to an ethyl group, retaining stereochemistry .

-

Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine .

Table 2: Reduction Reaction Parameters

| Reagent | Substrate Site | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (10 atm), Pd/C | Ethynyl | Ethyl derivative | >95% cis | |

| LiAlH₄ | Carboxamide | Piperidine-1-amine | 70–75 |

Substitution Reactions

Nucleophilic substitution occurs at the piperidine nitrogen or carboxamide carbonyl:

-

Isopropyl Group Replacement : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH replaces the isopropyl group with higher alkyl chains .

-

Carboxamide Aminolysis : Primary amines (e.g., benzylamine) displace the isopropyl group under basic conditions (K₂CO₃, DMF).

Table 3: Substitution Reaction Efficiency

| Reagent | Target Site | Product | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I, NaH | Piperidine nitrogen | N-Methyl derivative | 80–85 | |

| Benzylamine, K₂CO₃ | Carboxamide carbonyl | N-Benzylcarboxamide | 65–70 |

Cyclization and Cross-Coupling

The ethynyl group participates in cycloaddition and metal-catalyzed coupling:

-

Sonogashira Coupling : Palladium-catalyzed coupling with aryl halides forms biaryl derivatives (e.g., 4-(phenylethynyl)-piperidine) .

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked conjugates .

Table 4: Cross-Coupling Reaction Data

| Reaction Type | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI | 4-(Phenylethynyl)piperidine | 85–90 | |

| CuAAC | CuSO₄, sodium ascorbate | Triazole-linked conjugate | 90–95 |

Mechanistic Insights

-

Ethynyl Reactivity : The sp-hybridized carbon of the ethynyl group enhances electrophilicity, facilitating nucleophilic attack in substitution reactions .

-

Steric Effects : The isopropyl group on the piperidine nitrogen sterically hinders reactions at the adjacent carboxamide, favoring para-substitution on aromatic rings in cross-coupling .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

4-Ethynyl-N-isopropylpiperidine-1-carboxamide has been investigated for its potential in treating various medical conditions, particularly as an inhibitor in cancer therapies. Its mechanism of action involves modulating the activity of specific enzymes and pathways critical for tumor growth and immune response.

Case Study: ENPP1 Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is implicated in tumor growth regulation. In vitro assays demonstrated an IC50 value of 25.0 nM against ENPP1, indicating strong inhibitory activity. Furthermore, in vivo studies using a 4T1 syngeneic mouse model revealed that administration of the compound significantly suppressed tumor growth by 39% after two weeks of treatment .

Biological Research

Biological Activities:

The compound has been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with biological targets effectively.

Table 1: Biological Activity Overview

Synthetic Applications

Building Block in Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Sonogashira Coupling: Used to introduce ethynyl groups into aromatic systems.

- Amidation Reactions: Facilitates the formation of carboxamide derivatives crucial for drug development.

Table 2: Synthetic Routes

| Reaction Type | Description | Applications |

|---|---|---|

| Sonogashira Coupling | Coupling terminal alkynes with halogenated piperidines | Drug synthesis |

| Amidation | Reaction with isocyanates to form carboxamide derivatives | Pharmaceutical intermediates |

Pharmacological Insights

Pharmacokinetics and Safety Profile:

Studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and moderate half-life. Toxicity assessments have shown no significant adverse effects at therapeutic doses, making it a candidate for further clinical evaluation .

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High (>60%) |

| Half-Life | Moderate |

| Toxicity | Minimal at therapeutic doses |

作用机制

The mechanism of action of 4-Ethynyl-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the isopropylcarboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-Ethynylpiperidine-1-carboxamide: Lacks the isopropyl group, which may affect its biological activity.

N-Isopropylpiperidine-1-carboxamide: Lacks the ethynyl group, which may alter its chemical reactivity.

4-Ethynyl-N-methylpiperidine-1-carboxamide: Contains a methyl group instead of an isopropyl group, which may influence its pharmacokinetic properties.

Uniqueness

4-Ethynyl-N-isopropylpiperidine-1-carboxamide is unique due to the presence of both the ethynyl and isopropylcarboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

生物活性

4-Ethynyl-N-isopropylpiperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its relevance in therapeutic applications.

Molecular Formula : C12H16N2O

CAS Number : Not specified in the sources reviewed.

Structure : The compound features a piperidine ring substituted with an ethynyl group and an isopropyl group, which contributes to its unique chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Properties : Investigations are ongoing regarding its capacity to inhibit cancer cell proliferation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The ethynyl group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with cancer progression or infection.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Ethynylpiperidine-1-carboxamide | Lacks isopropyl substitution | Limited studies on biological activity |

| N-Pentylpiperidine-1-carboxamide | Different alkyl chain length | Explored for antimicrobial properties |

| 4-Ethynyl-N-methylpiperidine-1-carboxamide | Contains a methyl group instead of isopropyl | Potentially different pharmacokinetics |

Case Studies and Research Findings

Recent studies have focused on the potential anticancer applications of this compound. For instance, research published in reputable journals has highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.

Example Study

A study investigated the effects of this compound on breast cancer cells. The findings suggested that treatment led to:

- Reduced mitochondrial membrane integrity

- Release of pro-apoptotic factors (cytochrome c)

- Activation of caspase pathways , indicating a shift towards programmed cell death.

These results underscore the compound's potential as a therapeutic agent against specific cancer types.

属性

IUPAC Name |

4-ethynyl-N-propan-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMNFYNPZXJWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。